![molecular formula C7H10INO B6262088 1-(iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one CAS No. 2169645-78-5](/img/no-structure.png)
1-(iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one
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Overview
Description
The compound “1-(iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one” is a bicyclic compound with an iodomethyl group attached to it. Bicyclic compounds are a type of organic compound with two fused or bridged rings . The presence of an iodomethyl group suggests that this compound could be used in various organic reactions as a reagent or intermediate .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar bicyclic structures have been synthesized using photochemical reactions . The conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry has been reported .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to consist of a bicyclic heptane (seven-carbon) ring system with an iodomethyl group attached to one carbon and a ketone functional group on another .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the iodomethyl and ketone groups. The iodomethyl group could potentially undergo various substitution reactions, while the ketone could be involved in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of an iodine atom could potentially increase the compound’s molecular weight and polarity .Scientific Research Applications
High-Energy Density Compounds (HEDCs)
The structure and properties of bicyclo[3.1.1]heptane derivatives, including “1-(iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one”, have been studied for the design of new high-energy density compounds (HEDCs). These compounds are of interest due to their excellent detonation properties and extensive applications for modern military and civil purposes .
Photocatalysis
Photocatalysis has been used for the homolytic ring-opening of carbonyl cyclopropanes, which can be employed for both [3sigma + 2sigma] and [3sigma + 2pi] cycloaddition with either bicyclo[1.1.0]butanes and alkenes, yielding bicyclo[3.1.1]heptanes . This approach does not require a metal co-catalyst or a strong reductant .
Synthesis of Bicyclo[3.1.0]hexanes
The compound can be used in the convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .
Bioisosteres for Meta-Substituted Aromatic Rings
Bicyclo[3.1.1]heptane (BCHs) have been recently highlighted as bioisosteres for meta-substituted aromatic rings . This means they can replace these aromatic rings in certain chemical structures, potentially leading to new properties or activities.
Thermal Stability Studies
The thermal stability of these compounds is of interest, especially in relation to their potential use as HEDCs . Understanding the thermal stability can help in the design of safer and more effective compounds.
Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one involves the conversion of a starting material into an intermediate, which is then reacted with iodomethane to form the final product.", "Starting Materials": [ "Cyclohexanone", "Ammonium acetate", "Sodium hydroxide", "Iodomethane", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with ammonium acetate and sodium hydroxide in water to form 2-azabicyclo[3.1.1]heptan-3-one.", "Step 2: The intermediate is then reacted with iodomethane in the presence of sodium hydroxide and acetic acid to form 1-(iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one.", "Step 3: The product is purified by washing with hydrochloric acid and sodium chloride, followed by drying and recrystallization." ] } | |
CAS RN |
2169645-78-5 |
Product Name |
1-(iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one |
Molecular Formula |
C7H10INO |
Molecular Weight |
251.1 |
Purity |
95 |
Origin of Product |
United States |
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